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Compound of Interest

Compound Name: 2-Bromo-4-fluoropyridine

Cat. No.: B1291336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-fluoropyridine, a key

building block in modern organic synthesis. The document details reliable suppliers, purchasing

information, and comprehensive experimental protocols for its synthesis and common cross-

coupling reactions.

Introduction to 2-Bromo-4-fluoropyridine
2-Bromo-4-fluoropyridine (CAS No. 357927-50-5) is a halogenated pyridine derivative widely

utilized as a versatile intermediate in the pharmaceutical and agrochemical industries. Its

structure, featuring both a bromine and a fluorine atom on the pyridine ring, offers a unique

reactivity profile that allows for the precise introduction of diverse functional groups. This makes

it an invaluable tool for the synthesis of complex, polyfunctional molecules, particularly in the

development of novel drug candidates and materials.

Sourcing and Procurement of 2-Bromo-4-
fluoropyridine
A reliable supply of high-purity starting materials is crucial for reproducible research and

development. The following table summarizes key information from various suppliers of 2-
Bromo-4-fluoropyridine.
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Supplier Purity
Available
Quantities

Price (USD)

Thermo Scientific

Chemicals
97% 5 g Contact for pricing

Sigma-Aldrich 96% 1 g, 5 g Contact for pricing

Ossila >98% 1 g, 5 g Contact for pricing

Chem-Impex ≥ 98% (GC) 1 g, 5 g, 25 g, 100 g

$22.03 (1g), $60.99

(5g), $216.22 (25g),

$686.13 (100g)

P212121 Store >98.0% 1 g, 5 g, 10 g, 25 g $60.00 (1g)

Frontier Specialty

Chemicals
Not specified Custom sizes Contact for pricing

TCI America 98.0+% 5 g Contact for pricing

Note: Prices and availability are subject to change. It is recommended to contact the suppliers

directly for the most up-to-date information.

Purchasing Workflow
The procurement of specialized chemicals like 2-Bromo-4-fluoropyridine typically follows a

standardized workflow. The following diagram illustrates the key steps involved, from initial

supplier identification to the final receipt and quality control of the compound.
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Purchasing Workflow for 2-Bromo-4-fluoropyridine

Identify Potential Suppliers

Request Quotes & Lead Times

Evaluate Supplier Credentials (Purity, CoA, etc.)

Select Supplier & Place Purchase Order

Receive Shipment & Verify Documentation

Perform In-house Quality Control (QC)

Release for Research Use

Click to download full resolution via product page

Caption: A typical workflow for procuring 2-Bromo-4-fluoropyridine.

Experimental Protocols
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This section provides detailed experimental procedures for the synthesis of 2-Bromo-4-
fluoropyridine and its application in key palladium-catalyzed cross-coupling reactions.

Synthesis of 2-Bromo-4-fluoropyridine
This protocol describes the synthesis of 2-Bromo-4-fluoropyridine from 2-bromopyridin-4-

amine via a modified Balz-Schiemann reaction.

Reaction Scheme:

2-bromopyridin-4-amine → 2-Bromo-4-fluoropyridine

Materials and Reagents:

2-bromopyridin-4-amine

50% aqueous tetrafluoroboric acid (HBF₄)

Sodium nitrite (NaNO₂)

Water (H₂O)

Sodium bicarbonate (NaHCO₃)

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Magnesium sulfate (MgSO₄)

Ice bath

Standard laboratory glassware

Procedure:

To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄

(6.0 mL), add a solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) dropwise over

5 minutes at 0 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1291336?utm_src=pdf-body
https://www.benchchem.com/product/b1291336?utm_src=pdf-body
https://www.benchchem.com/product/b1291336?utm_src=pdf-body
https://www.benchchem.com/product/b1291336?utm_src=pdf-body
https://www.benchchem.com/product/b1291336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the resulting mixture to warm to room temperature and stir for 12 hours.

Slowly add solid NaHCO₃ to the reaction mixture until the evolution of CO₂ ceases.

Extract the aqueous solution with ethyl acetate (2 x 30 mL).

Wash the combined organic extracts with saturated NaHCO₃ solution (1 x 30 mL) and then

with brine (1 x 30 mL).

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced

pressure to yield the title compound.

Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-4-fluoropyridine is an excellent substrate for various palladium-catalyzed cross-

coupling reactions, which are fundamental for the construction of C-C bonds.

The Stille coupling reaction involves the reaction of an organostannane with an organic halide.

The following diagram illustrates the catalytic cycle.
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Catalytic Cycle of the Stille Coupling Reaction

Pd(0)Ln

Oxidative Addition

R¹-X

R¹-Pd(II)Ln-X

Transmetalation

R²-SnR₃

R¹-Pd(II)Ln-R²

-XSnR₃

Reductive Elimination

R¹-R²

Click to download full resolution via product page

Caption: The catalytic cycle of the Stille cross-coupling reaction.
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Experimental Protocol (General):

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 2-Bromo-4-
fluoropyridine (1.0 eq) and the organostannane reagent (1.1-1.5 eq) in an anhydrous

solvent (e.g., toluene, dioxane, or DMF).

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g.,

PPh₃) and/or an additive (e.g., CuI, LiCl).

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor

the progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of KF to precipitate tin byproducts.

Filter the mixture and extract the filtrate with an organic solvent.

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g.,

Na₂SO₄ or MgSO₄), and concentrate in vacuo.

Purify the crude product by column chromatography.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting

an organoboron compound with an organic halide.
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Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Pd(0)Ln

Oxidative Addition
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R¹-Pd(II)Ln-X

Transmetalation

R²-B(OR)₂ + Base

R¹-Pd(II)Ln-R²

-XB(OR)₂

Reductive Elimination

R¹-R²

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol (General):

To a reaction vessel, add 2-Bromo-4-fluoropyridine (1.0 eq), the boronic acid or ester (1.1-

1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g.,

K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

Purge the vessel with an inert gas and add a degassed solvent system (e.g., dioxane/water,

toluene/water, DMF).

Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as

monitored by TLC or GC-MS.

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,

ethyl acetate).

Separate the layers, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

Purify the residue by flash column chromatography.

The Negishi coupling reaction provides a powerful method for C-C bond formation between an

organozinc compound and an organic halide.
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Catalytic Cycle of the Negishi Coupling Reaction
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Caption: The catalytic cycle of the Negishi cross-coupling reaction.
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Experimental Protocol (General):

Preparation of the Organozinc Reagent: The organozinc reagent can be prepared in situ or

in a separate step, for example, by the reaction of an organolithium or Grignard reagent with

a zinc halide (e.g., ZnCl₂), or by direct insertion of activated zinc into an organic halide.

Cross-Coupling Reaction:

In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g.,

Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%) and a suitable ligand (e.g., PPh₃, SPhos) in an

anhydrous solvent (e.g., THF, dioxane).

Add 2-Bromo-4-fluoropyridine (1.0 eq) to the catalyst mixture.

Slowly add the solution of the organozinc reagent (1.1-1.5 eq) to the reaction mixture.

Stir the reaction at room temperature or with heating (typically 25-80 °C) and monitor its

progress.

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

Purify the crude product by column chromatography.

Conclusion
2-Bromo-4-fluoropyridine is a valuable and versatile building block in organic synthesis. A

clear understanding of its procurement and the methodologies for its use in key synthetic

transformations is essential for researchers in drug discovery and materials science. This guide

provides a foundational resource for the effective acquisition and application of this important

chemical intermediate.

To cite this document: BenchChem. [A Technical Guide to 2-Bromo-4-fluoropyridine:
Procurement and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291336#2-bromo-4-fluoropyridine-suppliers-and-
purchasing]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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